molecular formula C18H16ClF3N2O3S B2998959 N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide CAS No. 317822-03-0

N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide

Cat. No.: B2998959
CAS No.: 317822-03-0
M. Wt: 432.84
InChI Key: JRORUYCFWSVXRS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.84. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N2O3S/c19-13-6-8-14(9-7-13)23-17(25)16-5-2-10-24(16)28(26,27)15-4-1-3-12(11-15)18(20,21)22/h1,3-4,6-9,11,16H,2,5,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRORUYCFWSVXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide is a compound of significant interest in pharmaceutical research, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18H18ClF3N2O3S
  • Molecular Weight : 408.86 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : Research indicates that the compound may act as an inhibitor of certain kinases, which are critical in signal transduction pathways involved in cell proliferation and survival. For instance, it has shown potential as a c-KIT kinase inhibitor, which is relevant in treating gastrointestinal stromal tumors (GISTs) resistant to conventional therapies like imatinib .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
Kinase Inhibitionc-KIT assayPotent inhibition of c-KIT mutants
Antitumor EfficacyCell viability assaySignificant reduction in cell viability
CytotoxicityMacrophage assayModerate cytotoxicity at high doses

Case Study 1: Antitumor Efficacy in GIST Models

In a study evaluating the antitumor efficacy of this compound, researchers utilized mouse models with implanted GIST tumors. The compound was administered at varying doses, and results indicated a dose-dependent reduction in tumor size, with significant efficacy observed against imatinib-resistant GIST cells. The mechanism was linked to the inhibition of c-KIT signaling pathways, which are often dysregulated in these tumors .

Case Study 2: In Vitro Cytotoxicity Assessment

Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including A431 (vulvar epidermal carcinoma) and HT-29 (colorectal carcinoma). The results showed that at concentrations above 10 µg/mL, the compound effectively inhibited cell proliferation and induced apoptosis. Notably, selective toxicity towards cancer cells was observed with minimal effects on normal macrophage cells, indicating a favorable therapeutic index .

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